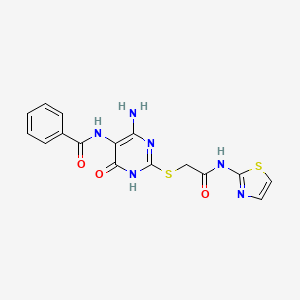

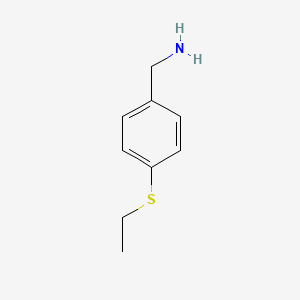

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis pathway for similar compounds involves the condensation of 4-methoxy-1,3-benzothiazol-2-amine with 2-carboxybenzaldehyde to form Schiff base, which is then reduced with sodium borohydride to form the corresponding hydrazine. The hydrazine is then reacted with 1,3-benzothiazole-2-carbonyl chloride to form the final product.Physical And Chemical Properties Analysis

Similar compounds have a density of 1.5±0.1 g/cm3, a molar refractivity of 99.7±0.3 cm3, and a polar surface area of 133 Å2 .Aplicaciones Científicas De Investigación

Antibacterial Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has demonstrated promising antibacterial effects. Researchers have investigated its potential as a novel antibiotic agent against both Gram-positive and Gram-negative bacteria. Mechanistic studies suggest that it interferes with bacterial cell wall synthesis or disrupts essential metabolic pathways, making it a valuable candidate for combating bacterial infections .

Anticancer Properties

In the realm of oncology, this compound has drawn attention due to its antiproliferative activity against cancer cells. It may inhibit tumor growth by targeting specific signaling pathways involved in cell cycle regulation or apoptosis. Researchers are exploring its potential as an adjunct therapy or even a lead compound for developing new anticancer drugs .

Anti-Inflammatory Effects

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide exhibits anti-inflammatory properties. It modulates inflammatory mediators, such as cytokines and prostaglandins, which play crucial roles in immune responses. Investigations into its mechanism of action and potential clinical applications are ongoing .

Neuroprotective Potential

Studies have suggested that this compound might protect neurons from oxidative stress and neurodegenerative processes. Its antioxidant properties could make it relevant for conditions like Alzheimer’s disease, Parkinson’s disease, or ischemic stroke. Researchers are exploring its ability to enhance neuronal survival and function .

Chemical Biology and Drug Design

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide serves as a valuable tool in chemical biology and drug discovery. Scientists use it as a scaffold for designing novel derivatives with improved pharmacological properties. By modifying its structure, they aim to create more potent compounds for specific therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Researchers have employed QSAR modeling to understand the structure-activity relationship of this compound. By analyzing its chemical features and biological activities, they gain insights into how subtle modifications impact its effectiveness. Such studies aid in predicting the activity of related molecules and guide rational drug design .

Propiedades

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c1-22-11-3-2-4-12-13(11)16-15(23-12)17-14(19)9-5-7-10(8-6-9)18(20)21/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGYXDMVVOTCTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2771988.png)

![3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2771992.png)

![Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2771996.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2771999.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2772003.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2772005.png)